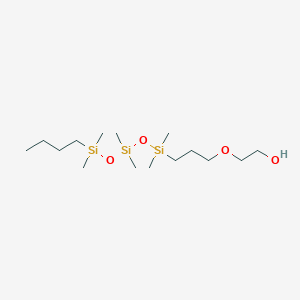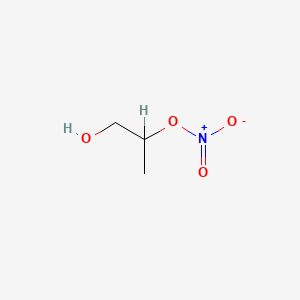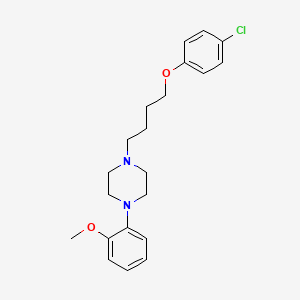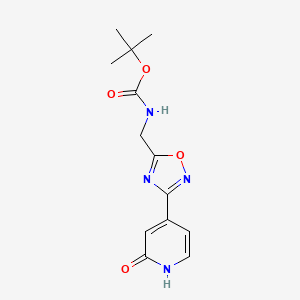
Polidimetilsiloxano terminado con monocarbinol
Descripción general
Descripción
Monocarbinol terminated polydimethylsiloxane is a type of silicon-based organic polymer . It is used in various applications due to its good physical, mechanical, and chemical properties . The product is available in different viscosities, such as 180-280 cSt .
Synthesis Analysis
Monocarbinol-terminated polydimethylsiloxane (PDMS) with a molecular weight of 5.0 kDa is used in the synthesis of hierarchically branched architectures . The synthesis involves controlled/living branching radical polymerization . Another method involves RAFT crosslinking polymerization coupled with a Chemspeed robotic synthesis platform to produce PDMS-arm star polymers by an arm-first strategy .
Molecular Structure Analysis
Polydimethylsiloxane (PDMS) is composed of a repeating unit [SiO(CH3)2] . At room temperature, it is in the rubber state because it has a glass transition temperature of less than -120 °C .
Physical And Chemical Properties Analysis
Monocarbinol terminated polydimethylsiloxane has a density of 0.98 g/mL and a refractive index of 1.404 at 20°C . Its viscosity at 25°C is 250 cSt . It also has good physical, mechanical, and chemical properties, including viscosity, modulus of elasticity, color, thermal conductivity, and thermal coefficient of expansion .
Aplicaciones Científicas De Investigación
Síntesis y Modificación de Polímeros
El PDMS terminado con monocarbinol se utiliza con frecuencia como macroiniciador en la síntesis de copolímeros de bloque. Sirve como punto de partida para la polimerización radical de ramificación controlada/viva, que conduce a arquitecturas jerárquicamente ramificadas . Este proceso es crucial para crear polímeros con propiedades específicas para materiales avanzados.
Biblioteca de Productos Poliméricos de Alto Rendimiento
En el campo de la investigación de polímeros de alto rendimiento, el PDMS terminado con monocarbinol se utiliza para sintetizar polidimetilsiloxano estelar de núcleo entrecruzado . Este método permite la síntesis rápida y concurrente de polímeros con tamaño consistente y baja dispersión, lo cual es esencial para el desarrollo de nuevos materiales poliméricos.
Nanotecnología
En nanotecnología, el PDMS terminado con monocarbinol se utiliza para crear nanoensamblajes para el etiquetado de fluorescencia dirigido. Estas nanoestructuras son fundamentales en el estudio de los procesos celulares y el desarrollo de herramientas de diagnóstico.
Safety and Hazards
Users should avoid all eye and skin contact with Monocarbinol terminated polydimethylsiloxane and should not breathe its vapor and mist . It should be used only in well-ventilated areas . Contaminated clothing should be washed before reuse, and hands and other exposed areas should be washed with mild soap and water before eating, drinking, or smoking and when leaving work .
Mecanismo De Acción
Target of Action
Monocarbinol terminated polydimethylsiloxane (PDMS) is a type of organosilicon compound, which is a colorless and transparent liquid .
Mode of Action
PDMS interacts with its environment through its unique physical and chemical properties. It has a low surface tension, allowing it to form a continuous thin film on solid surfaces . This property is particularly useful in its applications as a lubricant and a sealing material .
Pharmacokinetics
It’s known that pdms has a density of 097 g/cm3, a boiling point of >205°C, and a refractive index of 1409 .
Result of Action
The primary effects of PDMS are due to its physical properties. It forms a thin, continuous film on solid surfaces, which can provide lubrication and sealing . In the medical field, PDMS is used in the manufacturing of medical devices due to its biocompatibility .
Action Environment
The action of PDMS can be influenced by environmental factors. For example, its ability to form a continuous film can be affected by the surface it is applied to . Additionally, PDMS exhibits excellent temperature stability, maintaining its properties in a wide temperature range from -50℃ to 200℃ . It also has good resistance to chemical corrosion, being able to withstand common corrosive media such as acids and alkalis . PDMS should be stored in a light-avoiding, dry, sealed container, away from fire and flammable substances .
Análisis Bioquímico
Biochemical Properties
It is known that this compound interacts with various biomolecules, potentially influencing their function and behavior .
Cellular Effects
Safety data sheets indicate that it may cause skin irritation , suggesting that it could interact with cellular membranes or other components to induce an irritant response.
Molecular Mechanism
It is known to have good lubricating properties , which suggests that it may interact with biomolecules in a way that reduces friction or facilitates movement.
Temporal Effects in Laboratory Settings
It is known to be a stable compound , suggesting that its effects are likely to be consistent over time.
Propiedades
IUPAC Name |
2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O4Si3/c1-8-9-14-20(2,3)18-22(6,7)19-21(4,5)15-10-12-17-13-11-16/h16H,8-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQUYFVEVTXLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
191920-47-5 | |
| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191920-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001112165 | |
| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207308-30-3, 191920-47-5 | |
| Record name | Siloxanes and Silicones, di-Me, Bu group- and 3-(2-hydroxyethoxy)propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polydimethylsiloxane, monocarbinol terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)
![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)

![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)






